Lacto-N-neotetraose

Description

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO21/c1-7(33)27-13-17(39)22(47-25-19(41)18(40)15(37)10(4-30)43-25)12(6-32)45-24(13)48-23-16(38)11(5-31)44-26(20(23)42)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMYDHMFFAVMMM-PLQWBNBWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926585 | |

| Record name | Lacto-N-neotetraose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

707.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13007-32-4 | |

| Record name | Lacto-N-neotetraose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13007-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lacto-N-neotetraose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lacto-N-neotetraose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LACTO-N-NEOTETRAOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY63N40B1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Lacto-N-neotetraose from Human Milk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a significant role in infant health, acting as a prebiotic and an immunomodulatory agent. This technical guide provides an in-depth overview of the historical discovery, detailed protocols for its isolation from human milk, quantitative data on its presence in breast milk, and an exploration of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of glycobiology, infant nutrition, and drug development.

Introduction: The Dawn of Human Milk Oligosaccharide Research

The journey to understanding the complex world of human milk oligosaccharides (HMOs) began in the early 20th century with the observation that breastfed infants had a lower mortality rate and different gut microbiota compared to their formula-fed counterparts.[1][2][3] In the 1930s, a unique carbohydrate fraction in human milk, termed "gynolactose," was identified, marking the formal beginning of HMO research.[2][3]

The pioneering work of Richard Kuhn and Paul György in the 1950s was instrumental in elucidating the nature of these compounds. Their collaboration led to the discovery that specific oligosaccharides in human milk were the "bifidus factor," promoting the growth of beneficial gut bacteria. This period saw the isolation and structural characterization of numerous HMOs, with lacto-N-tetraose, an isomer of LNnT, being identified as a key component in 1954. While the exact date of the first specific isolation of this compound is not clearly documented in the initial historical accounts, its identification emerged from the extensive characterization of the "gynolactose" fraction throughout the mid-20th century.

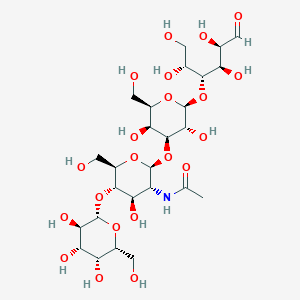

LNnT is a type 2 HMO, a tetrasaccharide composed of D-galactose, N-acetyl-D-glucosamine, another D-galactose, and D-glucose. Its structure is Galβ1-4GlcNAcβ1-3Galβ1-4Glc. This seemingly subtle structural difference from its isomer, lacto-N-tetraose (a type 1 HMO), leads to distinct biological activities.

Quantitative Analysis of this compound in Human Milk

The concentration of LNnT in human milk is dynamic, varying with the stage of lactation, and between individuals and populations. Generally, the total concentration of HMOs is highest in colostrum and decreases as milk matures.

| Lactation Stage | LNnT Concentration (mg/L) | Geographic Population/Study Details | Reference |

| Mature Milk (pooled) | 110 - 630 | General review of available data | |

| Mature Milk | 216 (Sweden) - 870 (rural Gambia) nmol/mL | Study comparing 11 international cohorts | |

| Colostrum | Higher than mature milk (specific value for LNnT not provided) | General trend for total HMOs | |

| Mature Milk | Varies based on mother's secretor status | Co-regulated with 2'-FL concentration |

Experimental Protocols for the Isolation of this compound from Human Milk

The isolation of specific HMOs like LNnT from the complex matrix of human milk requires a multi-step approach involving sample preparation and chromatographic separation.

Sample Preparation: Removal of Fats and Proteins

This initial step is crucial for obtaining a clean oligosaccharide fraction.

-

Defatting: Centrifuge fresh or thawed human milk (10-20 mL per tube) at 5,000 x g for 15 minutes at 4°C. Carefully remove the upper creamy fat layer with a spatula.

-

Protein Precipitation: To the aqueous layer, add cold ethanol to a final concentration of 70% (v/v) to precipitate proteins. Incubate the mixture at -20°C for at least 2 hours, followed by centrifugation at 5,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Collection of Crude Oligosaccharide Fraction: Carefully collect the supernatant which contains the crude oligosaccharide fraction.

Chromatographic Separation

Further purification and isolation of LNnT from the crude oligosaccharide fraction is achieved through a series of chromatographic techniques.

This technique separates molecules based on their size.

-

Column: Sephadex G-25 column (e.g., 5 cm ID x 67 cm) equilibrated with deionized water.

-

Sample Application: Apply the crude oligosaccharide fraction to the column.

-

Elution: Elute with deionized water under hydrostatic pressure.

-

Fraction Collection: Collect fractions (e.g., 20 mL each).

-

Analysis: Analyze aliquots of each fraction for carbohydrate content (e.g., using the phenol-sulfuric acid method) to identify the oligosaccharide-containing fractions, which will elute after the void volume and before the smaller lactose molecules.

HPAE-PAD is a highly sensitive and specific method for the analysis and purification of carbohydrates, including neutral oligosaccharides like LNnT.

-

System: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a suitable anion-exchange column (e.g., CarboPac series).

-

Sample Preparation: The oligosaccharide fractions from gel filtration can be directly injected or further concentrated and desalted if necessary. For quantitative analysis, a simple dilute-and-shoot method can be employed where the milk sample is diluted with deionized water and filtered before injection.

-

Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used for elution. The specific gradient will depend on the column and the desired separation.

-

Detection: Pulsed amperometric detection provides sensitive and direct detection of underivatized carbohydrates.

-

Fraction Collection: For preparative scale, fractions corresponding to the LNnT peak can be collected.

Signaling Pathways Modulated by this compound

LNnT exerts its biological effects through the modulation of specific cellular signaling pathways, particularly those involved in the immune response.

Modulation of TNF-α-induced Inflammation

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine. LNnT has been shown to attenuate TNF-α-induced inflammation in intestinal epithelial cells through a mechanism involving the TNF receptor 1 (TNFR1).

There are two proposed mechanisms for this action:

-

Ectodomain Shedding of TNFR1: LNnT can induce the shedding of the extracellular domain of TNFR1 from the cell surface. This soluble TNFR1 can then act as a decoy receptor, binding to TNF-α and preventing it from activating the cell-bound receptors.

-

Direct Interaction with TNFR1: LNnT may directly bind to TNFR1, potentially acting as an antagonist and blocking the binding of TNF-α.

Both mechanisms lead to a downstream reduction in the inflammatory signaling cascade initiated by TNF-α.

Caption: LNnT modulation of TNF-α signaling pathway.

Polarization of the Immune Response

LNnT has been shown to promote a Th2-skewed immune response, which is generally associated with anti-inflammatory and tissue repair processes. It achieves this by expanding a population of Gr1+ cells (a subset of myeloid-derived suppressor cells) that secrete the anti-inflammatory cytokines Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β). These Gr1+ cells can then suppress the proliferation of naive CD4+ T cells, which are key players in the adaptive immune response. This suppression helps to dampen pro-inflammatory Th1 responses.

Caption: LNnT's role in skewing the immune response towards a Th2 phenotype.

Conclusion and Future Perspectives

This compound stands out as a key bioactive component of human milk with well-documented prebiotic and immunomodulatory functions. The ability to isolate and study LNnT in its pure form is crucial for a deeper understanding of its mechanisms of action and for its potential applications in infant formula, functional foods, and therapeutics. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals.

Future research should focus on further elucidating the full spectrum of signaling pathways modulated by LNnT, its potential synergistic effects with other HMOs, and its long-term impact on health. The continued development of efficient and scalable methods for LNnT synthesis and purification will be paramount to translating our understanding of this remarkable molecule into tangible health benefits.

References

An In-depth Technical Guide to Lacto-N-neotetraose: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in infant health and development. As a key prebiotic, it selectively promotes the growth of beneficial gut bacteria, particularly Bifidobacterium species. Beyond its prebiotic function, LNnT exhibits significant immunomodulatory and anti-adhesive properties, contributing to the protection of infants from pathogens. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological functions of LNnT, with a focus on its potential applications in research and drug development. Detailed experimental protocols for its analysis and visualizations of its key biological pathways are also presented to serve as a valuable resource for the scientific community.

Introduction

Human milk is a complex and dynamic fluid containing a rich array of bioactive components, among which human milk oligosaccharides (HMOs) are the third most abundant solid component after lactose and lipids.[1] These complex sugars are not readily digested by the infant, instead serving as a primary food source for the developing gut microbiota.[2][3] this compound (LNnT) is one of the most abundant neutral core structures among the over 200 identified HMOs.[2][4] Its presence in human milk and its multifaceted biological activities have garnered significant interest in its potential for therapeutic and nutritional applications.

This guide delves into the intricate details of LNnT, from its molecular architecture to its interactions within biological systems. It is intended to be a thorough resource for researchers and professionals in the fields of glycobiology, microbiology, immunology, and drug development.

Structure and Chemical Properties

LNnT is a tetrasaccharide with a linear structure composed of four monosaccharide units: D-galactose (Gal), N-acetyl-D-glucosamine (GlcNAc), another D-galactose, and D-glucose (Glc) at the reducing end. The specific glycosidic linkage is Galβ1-4GlcNAcβ1-3Galβ1-4Glc. This distinguishes it from its isomer, Lacto-N-tetraose (LNT), which has a Galβ1-3GlcNAc linkage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C26H45NO21 | |

| Molecular Weight | 707.6 g/mol | |

| CAS Number | 13007-32-4 | |

| Appearance | White to off-white crystalline powder or agglomerates | |

| Solubility | Slightly soluble in water and methanol (with heating) | |

| Storage Temperature | 2-8°C |

Biological Functions and Mechanisms of Action

This compound exerts its biological effects through several key mechanisms, primarily centered around its roles as a prebiotic, an immunomodulator, and an anti-adhesive agent.

Prebiotic Activity

As a prebiotic, LNnT selectively stimulates the growth and activity of beneficial gut bacteria, most notably Bifidobacterium species. These bacteria possess the necessary enzymes to cleave the glycosidic bonds in LNnT, utilizing it as a carbon source for their growth and proliferation. This selective fermentation leads to the production of short-chain fatty acids (SCFAs), which have numerous benefits for gut health, including maintaining the integrity of the intestinal barrier and modulating the immune system.

The workflow for the enrichment of beneficial gut microbiota by LNnT is depicted below.

Caption: Prebiotic Activity of this compound.

Immunomodulatory Effects

LNnT has been shown to directly modulate the host immune system. One of the key mechanisms involves its interaction with the Tumor Necrosis Factor-α (TNF-α) signaling pathway. TNF-α is a pro-inflammatory cytokine, and its dysregulation is implicated in various inflammatory conditions. LNnT can attenuate TNF-α-induced inflammation by interacting with its receptor, TNFR1. This interaction can lead to the shedding of the TNFR1 ectodomain, thereby reducing the cell's responsiveness to TNF-α.

The proposed signaling pathway for the immunomodulatory effect of LNnT is illustrated below.

Caption: Immunomodulatory Pathway of this compound.

Anti-Adhesive Properties

LNnT can act as a soluble decoy receptor, preventing the adhesion of pathogenic bacteria to host intestinal epithelial cells. Many pathogens initiate infection by binding to specific glycan structures on the surface of host cells. LNnT structurally mimics these host cell surface glycans. By binding to the adhesins on the surface of pathogens, LNnT competitively inhibits their attachment to the intestinal wall, thereby preventing colonization and subsequent infection.

The mechanism of anti-adhesive activity is visualized in the following diagram.

Caption: Anti-Adhesive Mechanism of this compound.

Experimental Protocols for Analysis

Accurate quantification and characterization of LNnT are essential for research and quality control. The following sections provide detailed methodologies for the analysis of LNnT using common analytical techniques.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a sensitive and specific method for the analysis of carbohydrates.

-

Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector.

-

Column: A high-performance anion-exchange column, such as a CarboPac PA1 (2 mm x 250 mm) or CarboPac PA200 (3 mm x 250 mm).

-

Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used for elution. For example, a mobile phase of 100 mM NaOH and 20 mM NaOAc can be employed.

-

Flow Rate: A typical flow rate is between 0.25 and 0.45 mL/min.

-

Column Temperature: Maintained at 25°C.

-

Detector: Pulsed Amperometric Detector (PAD).

-

Sample Preparation: For infant formula, a sample is diluted in water, and proteins are precipitated with ethanol. The supernatant is then filtered before injection.

-

Quantification: Quantification is performed using an external standard curve of purified LNnT.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method involves pre-column derivatization of the oligosaccharide with a fluorescent tag.

-

Instrumentation: A high-performance liquid chromatography system with a fluorescence detector.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a BEH Amide column (e.g., 2.1 mm x 150 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Flow Rate: A typical flow rate is around 0.9 mL/min.

-

Column Temperature: Maintained at 25°C.

-

Derivatization: The sample is derivatized with a fluorescent label, such as 2-aminobenzamide (2-AB).

-

Detector: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen fluorescent tag.

-

Quantification: Quantification is based on an external standard curve of the derivatized LNnT standard.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural confirmation and quantification of LNnT.

-

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Analysis Mode: Analysis can be performed in either positive or negative ion mode. The [M+Na]+ or [M-H]- ions are typically monitored.

-

Sample Preparation: Similar to HPLC, samples are typically purified to remove interfering substances.

-

Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are used for identification and structural elucidation. Quantification can be achieved using an appropriate internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the structural elucidation of oligosaccharides.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or 600 MHz).

-

Sample Preparation: The LNnT sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D2O).

-

Experiments: A suite of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to assign all proton and carbon signals and to establish the glycosidic linkages.

-

Data Analysis: The chemical shifts and coupling constants of the anomeric protons are characteristic of the monosaccharide residues and their linkages.

Conclusion

This compound is a remarkable bioactive compound with a well-defined structure and a diverse range of biological functions that are highly relevant to human health, particularly in early life. Its roles as a selective prebiotic, an immunomodulator, and an anti-adhesive agent underscore its importance in shaping the gut microbiome and protecting against disease. The analytical methods detailed in this guide provide a robust framework for the accurate characterization and quantification of LNnT, which is crucial for ongoing research and the development of novel nutritional and therapeutic products. As our understanding of the complex interplay between diet, the microbiome, and the immune system continues to grow, LNnT is poised to remain a key molecule of interest for scientists and drug development professionals.

References

biosynthesis pathway of Lacto-N-neotetraose in mammary glands

An In-depth Technical Guide on the Biosynthesis Pathway of Lacto-N-neotetraose in Mammary Glands

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (LNnT), a prominent neutral core human milk oligosaccharide (HMO), plays a significant role in infant health by shaping the gut microbiota, modulating the immune system, and providing protection against pathogens.[1][2][3] As a key component of human milk, its biosynthesis within the mammary gland is a complex, multi-step enzymatic process orchestrated by specific glycosyltransferases located in the Golgi apparatus of mammary epithelial cells.[4][5] This technical guide provides a detailed overview of the LNnT biosynthetic pathway, the key enzymes involved, and their regulation. It summarizes quantitative data on LNnT concentrations, details relevant experimental protocols for its study, and presents a visual representation of the synthetic cascade. Understanding this pathway is crucial for the development of advanced infant formulas and potential therapeutic applications.

The Core Biosynthetic Pathway of this compound

The synthesis of this compound (Galβ1→4GlcNAcβ1→3Galβ1→4Glc) is a sequential enzymatic process that occurs within the Golgi apparatus of lactocytes (mammary epithelial cells). The pathway elongates a lactose core, which is the primary disaccharide in milk. The synthesis proceeds through two principal enzymatic steps, each catalyzed by a specific glycosyltransferase.

-

Step 1: Formation of the Intermediate Lacto-N-triose II (LNT II) The process begins with lactose (Galβ1→4Glc), which is abundantly synthesized in the mammary gland. A β-1,3-N-acetylglucosaminyltransferase transfers an N-acetylglucosamine (GlcNAc) residue from the activated sugar donor, UDP-GlcNAc, to the C3 hydroxyl group of the galactose moiety of lactose. This reaction forms the trisaccharide intermediate, Lacto-N-triose II (GlcNAcβ1→3Galβ1→4Glc).

-

Step 2: Elongation to this compound (LNnT) Subsequently, a β-1,4-galactosyltransferase acts on the newly formed LNT II. This enzyme transfers a galactose (Gal) residue from the sugar donor UDP-galactose to the C4 hydroxyl group of the terminal GlcNAc residue. This final glycosylation step completes the synthesis of the linear tetrasaccharide, this compound.

The production of HMOs is a structured process, and LNnT is classified as a Type-II HMO, distinguished by the β1-4 linkage of galactose to N-acetyl-glucosamine.

Key Enzymes in the Pathway

The biosynthesis of LNnT is dependent on the expression and activity of two key types of glycosyltransferases.

-

β-1,3-N-acetylglucosaminyltransferases (B3GNTs) : These enzymes are responsible for the initial elongation of the lactose core. Several genes from the B3GNT family, such as B3GNT3 and B3GNT7, have been identified as candidates for this crucial step in lactocytes. The gene B3GNT3 encodes a type II transmembrane protein known to be involved in the biosynthesis of poly-N-acetyllactosamine chains and prefers substrates like lacto-N-tetraose and this compound.

-

β-1,4-galactosyltransferases (B4GALTs) : These enzymes catalyze the final step in LNnT synthesis. The most well-characterized enzyme in the context of mammary glands is β-1,4-galactosyltransferase 1 (B4GALT1). B4GALT1 is a component of the lactose synthase enzyme complex, which, in the presence of its regulatory subunit α-lactalbumin, is primarily responsible for lactose synthesis. However, in the absence of α-lactalbumin or when presented with an appropriate acceptor like LNT II, B4GALT1 functions to transfer galactose to N-acetylglucosamine, a critical function for HMO synthesis. Other isoforms, such as B4GALT2 and B4GALT3, have also been suggested as potential contributors to this pathway in mammary epithelial cells.

The expression and specific activities of these glycosyltransferases are primary determinants of the final concentration and diversity of HMOs, including LNnT, in human milk.

Data Presentation: Quantitative Analysis of LNnT

This compound is one of the six most abundant "core" HMOs, which collectively account for over 70% of the total HMO content in breast milk. Its concentration, along with other HMOs, varies depending on factors such as the stage of lactation. Total HMO concentrations tend to decrease from colostrum to mature milk, plateauing around 12 months.

| Lactation Stage | Mean Concentration of this compound (mg/L) |

| Colostrum | 430 |

| 6 Months | 300 |

| 12 Months | 230 |

| >12 Months | 240 |

Table 1: Mean concentrations of this compound in human milk at different stages of lactation. Data synthesized from a meta-analysis of thirteen studies.

Experimental Protocols

Studying the LNnT biosynthesis pathway requires robust methodologies for the extraction, detection, and quantification of HMOs, as well as for characterizing the activity of the involved enzymes.

Protocol 3.1: Extraction of Human Milk Oligosaccharides from Milk Samples

This protocol describes a standard procedure for isolating the HMO fraction from human milk for subsequent analysis.

-

Sample Preparation : Thaw frozen human milk samples at 4°C.

-

Defatting : Centrifuge the milk sample at approximately 2,000 x g for 20 minutes at 4°C to separate the top lipid layer. Carefully collect the aqueous supernatant (skim milk).

-

Protein Precipitation : Add 2-4 volumes of ice-cold ethanol to the skim milk supernatant to precipitate proteins. Incubate at -20°C for at least 2 hours (or overnight) and centrifuge again under the same conditions.

-

HMO Collection : Collect the supernatant, which contains the HMOs, salts, and lactose.

-

Purification and Desalting :

-

Pass the supernatant through a graphitized carbon solid-phase extraction (SPE) cartridge. The oligosaccharides will bind to the carbon material.

-

Wash the cartridge with deionized water to remove salts and other hydrophilic impurities.

-

Elute the HMOs from the cartridge using a solution of 20-40% acetonitrile in water containing 0.1% trifluoroacetic acid.

-

Lyophilize the eluted fraction to obtain a dry HMO powder.

-

Protocol 3.2: In Vitro Glycosyltransferase Activity Assay

This protocol outlines a general method to measure the activity of B3GNT or B4GALT using appropriate acceptor and donor substrates.

-

Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 50 mM MES buffer, pH 6.5) containing:

-

Acceptor Substrate: Lactose (for B3GNT assay) or Lacto-N-triose II (for B4GALT assay) at a known concentration.

-

Donor Substrate: UDP-GlcNAc (for B3GNT) or UDP-Gal (for B4GALT) at a saturating concentration. Radiolabeled donors (e.g., UDP-[³H]Gal) can be used for sensitive detection.

-

Divalent Cation: MnCl₂ (typically 5-10 mM), as most galactosyltransferases are manganese-dependent.

-

Enzyme Source: A purified recombinant glycosyltransferase or a protein extract from mammary epithelial cells.

-

-

Reaction Incubation :

-

Initiate the reaction by adding the enzyme source to the pre-warmed reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range of product formation.

-

-

Reaction Termination : Stop the reaction by adding EDTA to chelate the Mn²⁺ ions or by heat inactivation (e.g., boiling for 5 minutes).

-

Product Analysis and Quantification :

-

Chromatography : Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., porous graphitized carbon) to separate the product (LNT II or LNnT) from the unreacted substrates.

-

Mass Spectrometry (MS) : Couple HPLC to a mass spectrometer (LC-MS) for definitive identification and quantification of the product based on its mass-to-charge ratio.

-

Radiometric Assay : If a radiolabeled donor was used, separate the product from the unreacted donor using chromatography (e.g., Dowex column or paper chromatography) and quantify the incorporated radioactivity using liquid scintillation counting.

-

Mandatory Visualizations

The following diagrams illustrate the core biosynthetic pathway of this compound and a typical experimental workflow for its analysis.

Caption: Biosynthesis pathway of this compound in the Golgi apparatus.

References

- 1. Glycosyltransferases: glycoengineers in human milk oligosaccharide synthesis and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycosyltransferases: glycoengineers in human milk oligosaccharide synthesis and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Milk Oligosaccharide LNnT Promotes Intestinal Epithelial Growth and Maturation During the Early Life of Infant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. A Comparative Review of the Cell Biology, Biochemistry, and Genetics of Lactose Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Prevalence and Quantification of Lacto-N-neotetraose (LNnT) in Human Colostrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) found in significant concentrations in human colostrum. Its presence and concentration are highly dependent on maternal genetic factors, particularly the Secretor (FUT2) gene status. As a key bioactive component of human milk, LNnT plays a crucial role in the development of the infant gut microbiome and immune system. This technical guide provides a comprehensive overview of the natural occurrence and concentration of LNnT in human colostrum, details the analytical methodologies for its quantification, and explores its immunomodulatory signaling pathways.

Natural Occurrence and Concentration of LNnT in Human Colostrum

The concentration of this compound in human milk is dynamic, with the highest levels generally observed in colostrum, the initial milk produced after birth. These concentrations tend to decrease as lactation progresses. A primary determinant of LNnT concentration is the mother's secretor status, which is governed by the expression of the fucosyltransferase 2 (FUT2) gene. Mothers are categorized as "secretors" if they express the active FUT2 enzyme, leading to the production of α1-2 fucosylated HMOs like 2'-fucosyllactose (2'-FL). "Non-secretors" lack a functional FUT2 enzyme.

Studies have shown a complex relationship between secretor status and LNnT concentration. In some cohorts, milk with low concentrations of 2'-FL (indicative of non-secretor status) has been found to have lower concentrations of LNnT. Conversely, in non-secretor mothers, other HMOs like Lacto-N-tetraose (LNT) may be more predominant in colostrum.

The following tables summarize quantitative data on LNnT concentrations in human colostrum from various studies, highlighting the influence of maternal secretor status.

Table 1: Concentration of this compound (LNnT) in Human Colostrum by Maternal Secretor Status

| Study Cohort | Maternal Status | LNnT Concentration (mg/L) | Analytical Method |

| De Leoz et al. (2012) | Not specified | Mean: 430 (Range: 10 - 4100) | HPLC-Chip/TOF-MS |

| Sprenger et al. (2017) | Low 2'-FL (likely Non-secretor) | Median values decreased from 1 to 2 months postpartum | HPAEC-PAD |

| Sprenger et al. (2017) | High 2'-FL (likely Secretor) | Median values decreased from 1 to 2 months postpartum | HPAEC-PAD |

| Azad et al. (2018) | Secretor | Median at 3 months: ~300 | HPLC |

| Azad et al. (2018) | Non-secretor | Median at 3 months: ~200 | HPLC |

Table 2: Longitudinal Changes in LNnT Concentration from Colostrum to Mature Milk

| Study | Timepoint | LNnT Concentration (mg/L) | Notes |

| Sprenger et al. (2017) | 1 month postpartum | Higher than subsequent months | Concentration drops significantly by 2 months. |

| Sprenger et al. (2017) | 2 months postpartum | Lower than 1 month | |

| Sprenger et al. (2017) | 4 months postpartum | Continued decrease | |

| McGuire et al. (2017) | 1 month postpartum | Median (IQR): 260 (160-420) | Data from a large cohort. |

| McGuire et al. (2017) | 6 months postpartum | Median (IQR): 130 (80-220) | Significant decrease over lactation. |

Experimental Protocols for LNnT Quantification

The accurate quantification of LNnT in the complex matrix of human colostrum requires robust analytical methodologies. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry or other detectors are the most commonly cited methods.

Sample Preparation

A critical step in the analysis of HMOs is the removal of interfering substances such as fats and proteins.

Protocol 1: General Sample Preparation for HMO Analysis

-

Thawing and Centrifugation: Frozen human colostrum samples are thawed. An aliquot (e.g., 500 µL) is centrifuged at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to separate the fat layer.

-

Fat Removal: The top lipid layer is carefully removed.

-

Protein Precipitation: Four volumes of cold ethanol are added to the skimmed milk to precipitate proteins. The mixture is incubated at 4°C overnight.

-

Centrifugation: The sample is centrifuged again under the same conditions to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant containing the HMOs is carefully collected.

-

Drying and Reconstitution: The supernatant is dried using a centrifugal evaporator and the HMO pellet is reconstituted in a known volume of ultrapure water for analysis.

Protocol 2: "Dilute-and-Shoot" with Online Cleanup for HPAEC-PAD

-

Dilution: 500 µL of the colostrum sample is diluted in a 25 mL volumetric flask with deionized water.

-

Filtration: The diluted sample is filtered through a 0.45 µm nylon syringe filter before injection into the HPAEC-PAD system. This method relies on an online trap column to remove hydrophobic contaminants.

HPAEC-PAD Analysis

HPAEC-PAD is a sensitive and specific method for the direct quantification of underivatized carbohydrates.

-

Instrumentation: A high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a gold working electrode.

-

Columns: A guard column (e.g., Dionex CarboPac PA1 Guard) and an analytical column (e.g., Dionex CarboPac PA1) are typically used.

-

Elution: A gradient elution is employed using a mixture of sodium hydroxide and sodium acetate solutions to separate the different HMO isomers.

-

Detection: Pulsed amperometric detection is used for the sensitive detection of carbohydrates.

-

Quantification: External calibration curves are generated using authentic LNnT standards of known concentrations.

HPLC with Fluorescence Detection

This method involves the derivatization of HMOs with a fluorescent tag.

-

Reduction and Derivatization: The extracted HMOs are reduced to their alditol form and then labeled with a fluorescent tag (e.g., 2-aminobenzamide).

-

Chromatographic Separation: The labeled HMOs are separated by reverse-phase or normal-phase HPLC.

-

Detection: A fluorescence detector is used to detect the derivatized HMOs.

-

Quantification: Quantification is performed by comparing the peak areas to those of derivatized LNnT standards.

Signaling Pathways and Biological Relevance

LNnT is not digested by the infant and reaches the colon intact, where it exerts its biological effects both directly on the intestinal epithelium and immune cells, and indirectly by shaping the gut microbiota.

Immunomodulatory Effects

LNnT has been shown to modulate the infant's immune system. One of its mechanisms of action involves the attenuation of inflammatory responses in the gut.

Interaction with TNF Receptor 1 (TNFR1)

Recent studies have indicated that LNnT can directly interact with Tumor Necrosis Factor Receptor 1 (TNFR1) on the surface of fetal intestinal epithelial cells. TNF-α is a potent pro-inflammatory cytokine, and its binding to TNFR1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of inflammatory mediators like IL-8. By interacting with TNFR1, LNnT can attenuate this TNF-α-induced inflammatory response, thereby contributing to the maintenance of intestinal homeostasis in the infant. While LNnT has been shown to inhibit TNF-α induced inflammation, it does not appear to directly activate the NF-κB pathway itself in some cellular models.

The Physiological Role of Lacto-N-neotetraose (LNnT) in Infants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lacto-N-neotetraose (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a multifaceted role in infant health and development. As a key component of human breast milk, LNnT is indigestible by the infant and functions as a prebiotic, selectively nourishing beneficial gut bacteria, particularly Bifidobacterium species. Beyond its prebiotic activity, LNnT exhibits significant immunomodulatory, anti-pathogenic, and potentially neurodevelopmental effects. This technical guide provides an in-depth analysis of the physiological functions of LNnT in infants, supported by quantitative data from clinical and preclinical studies, detailed experimental methodologies, and visual representations of key biological pathways.

Introduction

Human milk is a complex biological fluid containing a diverse array of bioactive components, among which human milk oligosaccharides (HMOs) are the third most abundant solid component after lactose and lipids[1][2]. These complex sugars are largely indigestible by the infant, reaching the colon intact where they exert a range of physiological effects[3]. This compound (LNnT), a type II core HMO, is one of the most abundant neutral HMOs and has been the subject of extensive research due to its significant contributions to infant health[1][4]. This document serves as a comprehensive technical resource on the physiological role of LNnT in infants, intended for researchers, scientists, and professionals in the field of drug development.

Prebiotic Effects and Gut Microbiome Modulation

The primary and most well-established function of LNnT is its role as a prebiotic, shaping the infant's gut microbiome.

Selective Stimulation of Bifidobacterium

LNnT selectively promotes the growth of beneficial gut bacteria, most notably species of the genus Bifidobacterium. These bacteria possess the necessary glycosyl hydrolases to break down and utilize LNnT as a carbon source, giving them a competitive advantage in the infant gut. This bifidogenic effect is crucial for establishing a healthy gut microbial community in early life.

Experimental Protocol: Quantification of Bifidobacterium in Infant Fecal Samples by qPCR

A common method to quantify the abundance of Bifidobacterium in infant fecal samples is quantitative polymerase chain reaction (qPCR).

-

DNA Extraction: DNA is extracted from 1 gram of homogenized infant fecal material using a commercial kit such as the QIAamp DNA Stool Mini Kit, following the manufacturer's instructions.

-

Primer and Probe Design: Genus-specific primers and probes targeting the 16S rRNA gene or other specific genes of Bifidobacterium are used.

-

qPCR Reaction: The qPCR mixture typically contains DNA polymerase, dNTPs, forward and reverse primers, a fluorescently labeled probe, and the extracted fecal DNA.

-

Thermal Cycling: The reaction is performed in a real-time PCR cycler with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

-

Quantification: A standard curve is generated using known concentrations of Bifidobacterium DNA to quantify the absolute abundance of Bifidobacterium in the fecal samples.

Quantitative Data: Effect of LNnT on Bifidobacterium Abundance

While many clinical trials have studied LNnT in combination with 2'-fucosyllactose (2'FL), the results consistently demonstrate a significant increase in Bifidobacterium abundance in infants receiving HMO-supplemented formula compared to control formula.

| Study | Intervention | Age of Infants | Key Finding on Bifidobacterium Abundance | Reference |

| Berger et al. (2020) | Infant formula with 1.0 g/L 2'FL and 0.5 g/L LNnT | 3 months | The HMO-supplemented group showed a gut microbiota composition closer to that of breastfed infants, with a significantly higher abundance of Bifidobacteriaceae. | |

| Puccio et al. (2017) | Infant formula with 1.0 g/L 2'FL and 0.5 g/L LNnT | 3 months | Infants fed the HMO-supplemented formula had a fecal microbiota composition that was more similar to that of breastfed infants. | |

| Bosheva et al. (2020) | Infant formula with a blend of five HMOs (including LNnT) | 3 and 6 months | The HMO-supplemented groups had a significantly higher relative abundance of Bifidobacterium, particularly B. infantis, compared to the control group. |

Immunomodulatory Functions

LNnT plays a crucial role in the development and modulation of the infant's immune system, both directly and indirectly.

Direct Interaction with Immune Cells

LNnT can directly interact with immune cells, such as dendritic cells and epithelial cells, to modulate their function. In vitro studies have shown that LNnT can influence cytokine production and the expression of cell surface markers.

Experimental Protocol: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

To assess the direct immunomodulatory effects of LNnT, human PBMCs can be stimulated in vitro.

-

PBMC Isolation: PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Isolated PBMCs are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.

-

LNnT Stimulation: PBMCs are treated with various concentrations of LNnT. A negative control (medium alone) and a positive control (e.g., lipopolysaccharide - LPS) are included.

-

Cytokine Analysis: After a specific incubation period (e.g., 24-48 hours), the cell culture supernatant is collected, and the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-10) are measured using methods like ELISA or multiplex bead-based assays.

Signaling Pathways

LNnT's immunomodulatory effects are mediated through specific signaling pathways. Research suggests that LNnT can interact with Toll-like receptors (TLRs) on the surface of immune and intestinal epithelial cells. This interaction can trigger downstream signaling cascades, including the NF-κB pathway, which plays a central role in regulating inflammatory responses.

Reduction in Morbidity

Clinical studies have demonstrated that infants fed formula supplemented with a blend of 2'FL and LNnT experience lower rates of certain illnesses, suggesting a protective effect mediated by these HMOs.

Quantitative Data: Morbidity in Infants Fed HMO-Supplemented Formula

| Outcome | Control Group (No HMOs) | Test Group (2'FL + LNnT) | p-value | Reference |

| Bronchitis (through 12 months) | 27.6% | 10.2% | <0.05 | |

| Lower Respiratory Tract Infection (through 12 months) | 34.5% | 19.3% | <0.05 | |

| Antibiotic Use (through 12 months) | 60.9% | 42.0% | <0.05 | |

| Antipyretic Use (through 4 months) | 29.9% | 15.9% | <0.05 |

Anti-Pathogenic Effects

LNnT contributes to the infant's defense against pathogens through several mechanisms.

Decoy Receptor

LNnT can act as a soluble decoy receptor, mimicking the carbohydrate structures on the surface of intestinal epithelial cells. Pathogens may bind to LNnT in the gut lumen, preventing their attachment to the host cells and subsequent infection.

Experimental Protocol: In Vitro Pathogen Adhesion Assay

This assay assesses the ability of LNnT to inhibit the adhesion of pathogens to intestinal epithelial cells.

-

Cell Culture: A human intestinal epithelial cell line (e.g., Caco-2) is grown to confluence in a multi-well plate.

-

Pathogen Preparation: The pathogenic bacteria (e.g., enteropathogenic E. coli) are cultured and labeled with a fluorescent dye.

-

Inhibition Assay: The pathogens are pre-incubated with or without LNnT before being added to the Caco-2 cell monolayer.

-

Adhesion and Washing: After an incubation period to allow for adhesion, non-adherent bacteria are washed away.

-

Quantification: The number of adherent bacteria is quantified by measuring the fluorescence intensity or by lysing the cells and plating the bacteria for colony counting. A reduction in pathogen adhesion in the presence of LNnT indicates its inhibitory effect.

Potential Role in Cognitive Development

Emerging evidence suggests a link between HMOs, including LNnT, and infant cognitive development. This association is thought to be mediated through the gut-brain axis, where the gut microbiota and its metabolites influence brain function.

Assessment of Cognitive Development

The Bayley Scales of Infant and Toddler Development (BSID) is a standardized tool used to assess developmental functioning in young children. The cognitive scale of the BSID evaluates aspects such as attention, memory, and problem-solving. While direct clinical evidence for LNnT's sole effect on cognitive outcomes is limited, studies on HMOs collectively suggest a positive association.

Bayley Scales of Infant Development - Cognitive Subdomains:

-

Sensorimotor: Explores objects, demonstrates object permanence.

-

Exploration and Manipulation: Interacts with toys and objects in a goal-directed manner.

-

Object Relatedness: Understands the relationship between objects.

-

Concept Formation: Groups objects based on their properties.

-

Memory: Recalls the location of hidden objects.

-

Problem Solving: Uses simple strategies to solve problems.

Safety and Tolerability

The safety of LNnT for use in infant formula has been established through rigorous preclinical and clinical studies.

Preclinical Safety Data for this compound

| Study Type | Animal Model | Dosage | Key Findings | Reference |

| 90-day subchronic toxicity | Juvenile rats | Up to 5000 mg/kg bw/day | No Observed Adverse Effect Level (NOAEL) was established at 5000 mg/kg bw/day. LNnT was well-tolerated. | |

| In vitro genotoxicity | Bacterial reverse mutation assay, human lymphocyte micronucleus test | N/A | LNnT was found to be non-mutagenic and non-clastogenic. |

Clinical trials in infants have consistently shown that formula supplemented with LNnT (in combination with 2'FL) is safe and well-tolerated, supporting normal growth.

Conclusion

This compound is a vital bioactive component of human milk with a profound impact on infant health. Its well-established prebiotic activity fosters a healthy gut microbiome dominated by beneficial Bifidobacterium. Furthermore, LNnT's immunomodulatory and anti-pathogenic properties contribute to the infant's defense against infections. While the direct impact of LNnT on cognitive development requires further investigation, the existing evidence points towards a beneficial role. The demonstrated safety and tolerability of LNnT have led to its inclusion in infant formulas, aiming to more closely mimic the composition and functional benefits of human milk. Continued research into the specific mechanisms of action of LNnT will undoubtedly unveil further applications for this remarkable human milk oligosaccharide in pediatric nutrition and therapeutic development.

References

- 1. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and this compound (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional effects of human milk oligosaccharides (HMOs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lacto-N-tetraose - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Infant Formula With a Specific Blend of Five Human Milk Oligosaccharides Drives the Gut Microbiota Development and Improves Gut Maturation Markers: A Randomized Controlled Trial [frontiersin.org]

The Prebiotic Activity of Lacto-N-neotetraose (LNnT) on Gut Microbiota: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lacto-N-neotetraose (LNnT) is a prominent neutral, non-fucosylated human milk oligosaccharide (HMO), representing a core structure of type 2 HMOs.[1][2] Structurally, it is a tetrasaccharide composed of D-galactose, N-acetyl-D-glucosamine, another D-galactose, and D-glucose (Galβ1-4GlcNAcβ1-3Galβ1-4Glc).[1][3] As one of the most abundant HMOs in human breast milk, LNnT plays a crucial role in the early life development of the gut microbiome.[1] Unlike digestible carbohydrates, HMOs like LNnT are resistant to gastric acid and gastrointestinal enzymes, allowing them to reach the colon intact where they function as a selective prebiotic. This technical guide provides an in-depth analysis of the prebiotic activity of LNnT, focusing on its impact on the composition and metabolic function of the gut microbiota, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action: Selective Fermentation by Gut Microbiota

The prebiotic effect of LNnT is rooted in its selective utilization by specific beneficial gut bacteria, most notably species within the Bifidobacterium genus. These microbes possess the necessary enzymatic machinery, such as specific glycosyl hydrolases, to break down the complex structure of LNnT and use it as a carbon source for fermentation. This selective fermentation confers a competitive growth advantage to these beneficial microbes.

The metabolism of LNnT by bifidobacteria, particularly Bifidobacterium longum subsp. infantis, occurs via the fructose-6-phosphate phosphoketolase (F6PPK) pathway, also known as the "bifid shunt". This characteristic metabolic pathway leads to the production of short-chain fatty acids (SCFAs), primarily acetate and lactate. The inefficient metabolism of LNnT compared to its constituent monosaccharides can lead to a metabolic shift, shunting carbon toward the production of formic acid and ethanol as well. This metabolic activity not only supports the growth of bifidobacteria but also influences the entire gut ecosystem through cross-feeding interactions and modulation of the gut environment.

Impact on Gut Microbiota Composition

The most well-documented prebiotic effect of LNnT is its potent bifidogenic activity, meaning it selectively stimulates the growth and abundance of Bifidobacterium species. This effect has been consistently observed in a variety of in vitro, preclinical, and clinical studies.

Quantitative Data from In Vitro and Clinical Studies

Supplementation with LNnT, often in combination with 2'-O-fucosyllactose (2'FL), leads to significant shifts in the gut microbial community structure. Studies in healthy adults have demonstrated that HMO supplementation substantially increases the relative abundance of Actinobacteria (the phylum to which Bifidobacterium belongs) while reducing the relative abundance of Firmicutes and Proteobacteria. In infants, formula supplemented with 2'FL and LNnT helps establish a gut microbiota that more closely resembles that of breastfed infants, characterized by a higher prevalence of bifidobacteria. Recent research also indicates that LNnT can promote the recovery of gut microbiota after antibiotic-induced dysbiosis, increasing the levels of Bifidobacterium and Lactobacillus while decreasing potential pathogens like Klebsiella.

| Study Type | Model / Subjects | LNnT Dosage / Concentration | Key Findings on Microbiota Composition | Reference(s) |

| Clinical Trial | Healthy Adults (n=100) | Up to 20 g/day (2'FL and/or LNnT) for 2 weeks | Significant increase in relative abundance of Actinobacteria and Bifidobacterium; Reduction in Firmicutes and Proteobacteria. | |

| Clinical Trial | Infants | Infant formula supplemented with 2'FL and LNnT | Fecal microbiota shifted to be closer to that of breastfed infants; Increased population of bifidobacteria. | |

| Preclinical Study | Antibiotic-induced dysbiosis mouse model | N/A | LNnT promoted the recovery of intestinal microbiota, increasing Bifidobacterium and Lactobacillus levels and decreasing Klebsiella. | |

| In Vitro | Simulated Human Intestinal Microbial Ecosystem (SHIME) model | 4:1 mix of 2'FL and LNnT | Stimulated the growth of Bifidobacterium. |

Modulation of Gut Microbiota Metabolism: SCFA Production

The fermentation of LNnT by gut bacteria leads to the production of beneficial metabolites, primarily SCFAs. These molecules are critical signaling molecules that influence host physiology, from gut health to systemic immunity.

Quantitative Analysis of Fermentation End-Products

The metabolism of LNnT by B. infantis results in a distinct SCFA profile. A key finding is the significant shift in the acetate to lactate ratio. While the fermentation of its component carbohydrates yields a ratio of approximately 1.5, LNnT fermentation pushes this ratio to between 1.7 and 2.0, indicating a metabolic preference towards greater acetate production. This increased acetate production is a hallmark of HMO fermentation by infant-associated bifidobacteria. Furthermore, the inefficient metabolism of LNnT can also increase the production of formic acid and ethanol. In broader microbial communities, the introduction of LNnT and 2'FL stimulates overall SCFA production, with a notable increase in butyrate, which is often produced through cross-feeding mechanisms where other bacteria utilize the acetate and lactate produced by bifidobacteria.

| Study Type | Model Organism / System | Substrate | Key Metabolic Outputs (Quantitative) | Reference(s) |

| In Vitro | Bifidobacterium longum subsp. infantis | This compound (LNnT) | Acetate to Lactate Ratio: 2.08 ± 0.14 | |

| In Vitro | Bifidobacterium longum subsp. infantis | Lacto-N-tetraose (LNT) | Acetate to Lactate Ratio: 1.84 ± 0.01 | |

| In Vitro | Bifidobacterium longum subsp. infantis | Lactose / Galactose | Acetate to Lactate Ratio: ~1.5 | |

| In Vitro | Simulated Human Intestinal Microbial Ecosystem (SHIME) | 4:1 mix of 2'FL and LNnT | Boosted overall SCFA production, specifically butyrate. |

Downstream Effects on Host Physiology

The prebiotic activity of LNnT extends beyond simple modulation of the gut microbiota, influencing host health through various downstream mechanisms, including immune system modulation and enhancement of the gut barrier function.

Logical Pathway from LNnT to Host Benefit

The consumption of LNnT initiates a cascade of events beginning with its selective fermentation by bifidobacteria. This leads to an increase in their population and the production of SCFAs like acetate. These SCFAs lower the gut pH, creating an environment less favorable for pathogens, and serve as energy sources for colonocytes (butyrate) and as signaling molecules that interact with host cells to modulate immune responses and strengthen the gut barrier.

Caption: Logical flow from LNnT ingestion to host health benefits.

Signaling and Immune Modulation

HMOs, including LNnT, can modulate the host immune system both directly and indirectly. The indirect pathway is mediated by the microbiota. SCFAs produced from LNnT fermentation can influence immune cell differentiation and function, potentially leading to a more balanced T-helper 1 (TH1) / T-helper 2 (TH2) response. Studies have also shown that LNnT can induce type 2 immune responses and possesses anti-inflammatory properties that may accelerate wound healing. By promoting a healthy gut environment, LNnT helps to prevent the overgrowth of pathogenic bacteria that can trigger inflammatory responses.

Experimental Protocols and Methodologies

The study of LNnT's prebiotic activity employs a range of in vitro and in vivo models.

In Vitro Fermentation Models

In vitro models are essential for mechanistic studies, allowing for controlled investigation of LNnT fermentation without host interference.

-

Batch Culture Fermentation:

-

Objective: To assess the ability of specific bacterial strains or a mixed fecal microbiota to ferment LNnT and to analyze the resulting changes in microbial composition and metabolite production.

-

Methodology:

-

Inoculum Preparation: Fecal samples are collected from donors (e.g., healthy infants, adults, or individuals with specific conditions like IBS) and homogenized under anaerobic conditions to create a fecal slurry.

-

Fermentation: The fecal inoculum is added to a basal medium containing LNnT as the primary or sole carbon source. Control fermentations are run with no substrate or with other prebiotics (e.g., FOS, GOS).

-

Incubation: Cultures are incubated anaerobically at 37°C for a defined period (e.g., 24-48 hours).

-

Sampling & Analysis: Samples are collected at various time points to measure pH, bacterial population changes (via qPCR or 16S rRNA gene sequencing), and SCFA concentrations (via gas chromatography).

-

-

-

Continuous Culture Models (e.g., SHIME):

-

Objective: To simulate the conditions of the human gastrointestinal tract to study the long-term effects of LNnT on a stable microbial community.

-

Methodology: The Simulator of the Human Intestinal Microbial Ecosystem (SHIME) is a multi-compartment model representing different parts of the colon. The system is inoculated with fecal microbiota and fed a nutritive medium. After a stabilization period, LNnT is introduced into the medium, and its effects on the microbial community and its metabolic output are monitored over several weeks.

-

Workflow for In Vitro Prebiotic Assessment

Caption: Standard workflow for assessing LNnT's prebiotic effect in vitro.

Clinical Trials

-

Objective: To evaluate the safety, tolerability, and efficacy of LNnT supplementation on the gut microbiota and health outcomes in human subjects.

-

Methodology:

-

Study Design: Typically a parallel, double-blind, randomized, placebo-controlled design.

-

Participants: Healthy adults or specific populations like infants.

-

Intervention: Participants consume a daily dose of LNnT (or a mix containing LNnT) or a placebo (e.g., maltodextrin) for a specified duration (e.g., 2-4 weeks).

-

Data Collection: Stool samples are collected at baseline and at the end of the intervention for microbiota analysis (16S rRNA sequencing). Gastrointestinal tolerance is assessed using validated questionnaires (e.g., Gastrointestinal Symptom Rating Scale).

-

Analytical Techniques

-

HMO Quantification: High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a widely used method for the analysis and quantification of LNnT in various samples. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are also employed.

-

Microbiota Analysis: 16S rRNA gene amplicon sequencing is used to profile the composition of the microbial community, while quantitative real-time PCR (qPCR) is used to quantify the abundance of specific bacterial groups, such as Bifidobacterium.

-

SCFA Analysis: Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is the standard method for quantifying SCFAs in fermentation or fecal samples.

Conclusion

This compound is a potent prebiotic with a well-defined mechanism of action centered on its selective fermentation by beneficial gut microbes, particularly Bifidobacterium. Its consumption leads to a significant and desirable restructuring of the gut microbial community and modulates its metabolic output, increasing the production of health-promoting short-chain fatty acids. These changes at the microbiota level translate into tangible benefits for the host, including the enhancement of gut barrier function and modulation of the immune system. The consistent findings across in vitro and clinical studies underscore the potential of LNnT as a valuable ingredient for infant formula, functional foods, and therapeutic applications aimed at restoring or maintaining a healthy gut microbiome. Further research should continue to explore the synergistic effects of LNnT with other HMOs and its long-term impacts on host health and disease prevention.

References

The Immunomodulatory Landscape of Lacto-N-neotetraose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-neotetraose (LNnT), a prominent neutral human milk oligosaccharide (HMO), is emerging as a significant modulator of the immune system. Beyond its established role as a prebiotic, LNnT exerts direct and indirect effects on both innate and adaptive immunity. This technical guide provides an in-depth analysis of the immunomodulatory functions of LNnT, detailing its mechanisms of action on various immune cells, its influence on cytokine production, and its engagement with specific signaling pathways. Quantitative data from key preclinical and clinical studies are summarized, and detailed experimental protocols are provided to facilitate further research. Furthermore, this guide employs visualizations of signaling pathways and experimental workflows to offer a clear and comprehensive understanding of the multifaceted immunomodulatory properties of LNnT.

Introduction

Human milk oligosaccharides (HMOs) are a complex group of carbohydrates that represent the third most abundant solid component of human milk, following lactose and lipids.[1] While indigestible by the infant, HMOs play a crucial role in shaping the neonatal immune system.[2] this compound (LNnT) is a key neutral core HMO found in human milk that has garnered significant attention for its diverse physiological benefits, including immunomodulatory and anti-inflammatory effects.[3][4] This document serves as a technical resource for researchers and drug development professionals, elucidating the core immunomodulatory functions of LNnT.

Mechanisms of Immunomodulation

LNnT's immunomodulatory effects are twofold: indirect modulation through the gut microbiota and direct interaction with immune cells and their signaling pathways.

Indirect Immunomodulation via the Gut Microbiota

LNnT functions as a selective prebiotic, fostering the growth of beneficial gut bacteria, particularly Bifidobacterium species.[5] The proliferation of these commensal bacteria contributes to a healthy gut environment and modulates the host's immune system through several mechanisms:

-

Production of Short-Chain Fatty Acids (SCFAs): Fermentation of LNnT by bifidobacteria leads to the production of SCFAs, such as butyrate, which have known anti-inflammatory and immunoregulatory properties.

-

Competitive Exclusion of Pathogens: A robust population of beneficial bacteria can outcompete pathogenic microbes for adhesion sites and nutrients, thereby preventing infections and reducing inflammation.

-

Enhancement of Gut Barrier Function: SCFAs produced from LNnT fermentation can strengthen the intestinal barrier, reducing the translocation of inflammatory microbial components into circulation.

A study in healthy adults demonstrated that daily consumption of LNnT (in combination with 2'-O-fucosyllactose) significantly increased the relative abundance of Bifidobacterium and decreased the abundance of Firmicutes and Proteobacteria.

Direct Immunomodulation

LNnT has been shown to directly interact with and modulate the function of various immune cells, leading to a more balanced and anti-inflammatory immune response.

In a key preclinical study, injection of an LNnT-Dextran conjugate (LNnT-Dex) in mice led to the rapid expansion of a population of Gr1+/CD11b+/F4/80+ myeloid cells in the peritoneum as early as two hours post-injection. These cells exhibited an anti-inflammatory phenotype, spontaneously producing high levels of the anti-inflammatory cytokines Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β), with low production of pro-inflammatory cytokines.

The Gr1+ cells expanded by LNnT-Dex were found to suppress the proliferation of naive CD4+ T cells in vitro. This suppression was dependent on cell-to-cell contact and mediated by Interferon-gamma (IFN-γ), nitric oxide (NO), and to a lesser extent, IL-10. This suggests a mechanism by which LNnT can temper excessive T-cell mediated inflammatory responses.

Co-culture of naive CD4+ T cells with the LNnT-induced Gr1+ suppressor cells resulted in a shift in the T cell cytokine profile, characterized by lower IFN-γ production and increased IL-13 production. This indicates that LNnT can promote a shift towards a Th2-type immune response, which is generally associated with anti-inflammatory and tissue repair processes.

LNnT has been shown to directly attenuate the inflammatory response induced by Tumor Necrosis Factor-alpha (TNF-α) in fetal intestinal epithelial cells (FHs 74 Int). This effect is mediated, at least in part, through interaction with TNF Receptor 1 (TNFR1). Microscale thermophoresis assays have demonstrated a binding affinity of LNnT to TNFR1 with a dissociation constant (Kd) of 900 ± 660 nM.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on the immunomodulatory effects of LNnT.

| Study Focus | Model | LNnT Intervention | Key Quantitative Findings | Reference |

| Myeloid Cell Expansion | In vivo (Mice) | Intraperitoneal injection of LNnT-Dextran | Expansion of Gr1+/CD11b+/F4/80+ cells observed as early as 2 hours post-injection. | |

| Cytokine Production by Gr1+ Cells | Ex vivo (Murine peritoneal cells) | Cells isolated from mice injected with LNnT-Dextran | Spontaneous production of high levels of IL-10 and TGF-β compared to control. | |

| T Cell Proliferation | In vitro (Murine CD4+ T cells) | Co-culture with LNnT-induced Gr1+ cells | Adoptive suppression of naive CD4+ T cell proliferation. | |

| TNF-α Induced Inflammation | In vitro (FHs 74 Int cells) | 5 mg/mL LNnT | Attenuation of TNF-α-induced IL-8 secretion. | |

| TNFR1 Binding Affinity | In vitro | Microscale Thermophoresis | Dissociation constant (Kd) of 900 ± 660 nM for LNnT binding to TNFR1. | |

| Wound Healing | In vivo (Mice) | Intradermal injection of 100 µg and 200 µg LNnT | Increased expression of IL-10, IL-4, and IL-13 in wound tissue. | |

| Gut Microbiota Modulation | In vivo (Healthy Adults) | 5, 10, or 20 g/day of 2'FL+LNnT (2:1 ratio) | Significant increase in relative abundance of Bifidobacterium. | |

| Infant Respiratory Infections | Clinical Trial (Infants) | Formula with 1.0 g/L 2'FL and 0.5 g/L LNnT | - 63% reduction in parent-reported bronchitis through 12 months. - 43% reduction in parent-reported lower respiratory tract infections through 12 months. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Expansion of Gr1+ Myeloid Cells

-

Animal Model: BALB/c mice.

-

Intervention: Mice are injected intraperitoneally with 50 µg of LNnT-Dextran (LNnT-Dex) or Dextran (Dex) as a control in 200 µL of sterile phosphate-buffered saline (PBS).

-

Cell Isolation: At 2 hours post-injection, mice are euthanized, and peritoneal exudate cells are harvested by washing the peritoneal cavity with 5-10 mL of cold PBS.

-

Cell Phenotyping: The harvested cells are stained with fluorescently labeled antibodies against Gr-1 (Ly-6G/Ly-6C), CD11b, and F4/80. The cell populations are then analyzed by flow cytometry.

-

Cytokine Production Analysis: Isolated peritoneal cells (2 x 10^6 cells/mL) are cultured in complete RPMI 1640 medium for 24 hours. Supernatants are collected, and cytokine levels (IL-10, TGF-β, and pro-inflammatory cytokines) are measured by ELISA.

In Vitro T Cell Proliferation Suppression Assay

-

Suppressor Cell Preparation: Gr1+ cells are purified from the peritoneal exudate of LNnT-Dex treated mice using magnetic-activated cell sorting (MACS).

-

Target Cell Preparation: Naive CD4+ T cells are isolated from the spleens of naive BALB/c mice using a CD4+ T cell isolation kit.

-

Co-culture: Purified naive CD4+ T cells (2.5 x 10^5 cells/well) are cultured in 96-well plates pre-coated with anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies. The LNnT-induced Gr1+ suppressor cells are added to the cultures at various ratios (e.g., 1:1, 1:2, 1:4).

-

Proliferation Measurement: After 72 hours of co-culture, T cell proliferation is assessed by measuring the incorporation of [3H]thymidine or using a colorimetric assay such as the WST-1 assay.

-

Mechanism of Suppression: To investigate the role of specific mediators, neutralizing antibodies against IFN-γ, IL-10, or an inhibitor of nitric oxide synthase (L-NMMA) are added to the co-cultures.

Attenuation of TNF-α-Induced IL-8 Secretion in Intestinal Epithelial Cells

-

Cell Lines: Fetal human intestinal epithelial cells (FHs 74 Int) and human colorectal adenocarcinoma cells (T84) are used.

-

Cell Culture: Cells are seeded in 24-well plates and grown to confluence.

-

Treatment: Cells are pre-incubated with LNnT (5 mg/mL) for a specified period before being stimulated with TNF-α (10 ng/mL) for 24 hours. A control group is treated with TNF-α alone.

-

IL-8 Measurement: After the 24-hour stimulation, the cell culture supernatants are collected, and the concentration of IL-8 is quantified using a specific ELISA kit.

-

Cell Viability: A WST-1 assay is performed to ensure that the observed effects are not due to cytotoxicity of the treatments.

Microscale Thermophoresis (MST) for LNnT-TNFR1 Binding

-

Protein Labeling: Recombinant human TNFR1 is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye).

-

Serial Dilution: A serial dilution of LNnT is prepared in a suitable buffer (e.g., PBS with 0.05% Tween 20).

-

Binding Reaction: The labeled TNFR1 is mixed with each dilution of LNnT and incubated to allow binding to reach equilibrium.

-

MST Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the labeled TNFR1 is measured using an MST instrument.

-

Data Analysis: The change in thermophoresis is plotted against the logarithm of the LNnT concentration, and the data are fitted to a binding model to determine the dissociation constant (Kd).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Conclusion

This compound demonstrates significant and multifaceted immunomodulatory functions that extend beyond its prebiotic activity. Through the direct expansion of anti-inflammatory myeloid cells, suppression of T cell proliferation, modulation of T helper cell differentiation, and attenuation of pro-inflammatory signaling pathways, LNnT actively contributes to immune homeostasis. The quantitative data from both preclinical and clinical studies underscore its potential as a therapeutic or supplementary agent in conditions characterized by excessive inflammation. The detailed experimental protocols provided herein offer a foundation for further investigation into the precise molecular mechanisms and potential clinical applications of this important human milk oligosaccharide. The continued exploration of LNnT's immunomodulatory properties holds promise for the development of novel strategies for managing immune-related disorders.

References

- 1. Inducing type 2 immune response, induction of angiogenesis, and anti-bacterial and anti-inflammatory properties make this compound (LNnT) a therapeutic choice to accelerate the wound healing process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formula supplementation with human and bovine milk oligosaccharides modulates blood IgG and T-helper cell populations, and ex vivo LPS-stimulated cytokine production in a neonatal preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and this compound Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probiotics inhibit TNF-α-induced interleukin-8 secretion of HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The schistosome oligosaccharide this compound expands Gr1(+) cells that secrete anti-inflammatory cytokines and inhibit proliferation of naive CD4(+) cells: a potential mechanism for immune polarization in helminth infections - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-Inflammatory Effects of Lacto-N-neotetraose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Lacto-N-neotetraose (LNnT), a prominent human milk oligosaccharide (HMO).[1][2] The document details the molecular mechanisms, summarizes quantitative data from key studies, and provides comprehensive experimental protocols for researchers interested in investigating the immunomodulatory potential of LNnT.

Core Mechanism of Action: Attenuation of TNF-α-Induced Inflammation

In vitro studies have elucidated a primary mechanism by which LNnT exerts its anti-inflammatory effects: the modulation of Tumor Necrosis Factor-alpha (TNF-α) signaling.[3][4] TNF-α is a critical pro-inflammatory cytokine implicated in various inflammatory conditions.[3] LNnT has been shown to interfere with the binding of TNF-α to its receptor, TNFR1, thereby inhibiting downstream inflammatory cascades.